4-(2,4-DICHLOROPHENOXY)-N'-[(E)-PHENYLMETHYLIDENE]BUTANEHYDRAZIDE
Description
4-(2,4-Dichlorophenoxy)-N'-[(E)-phenylmethylidene]butanehydrazide is a hydrazide derivative characterized by a butanehydrazide backbone substituted with a 2,4-dichlorophenoxy group at the 4-position and an (E)-configured benzylidene moiety at the hydrazide nitrogen. This compound belongs to a class of hydrazones, which are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-14-8-9-16(15(19)11-14)23-10-4-7-17(22)21-20-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,21,22)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLPZICWXAQMTP-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-benzylidene-4-(2,4-dichlorophenoxy)butanehydrazide typically involves the condensation reaction between 4-(2,4-dichlorophenoxy)butanehydrazide and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for (E)-N’-benzylidene-4-(2,4-dichlorophenoxy)butanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-benzylidene-4-(2,4-dichlorophenoxy)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
(E)-N’-benzylidene-4-(2,4-dichlorophenoxy)butanehydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N’-benzylidene-4-(2,4-dichlorophenoxy)butanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Compound 23 : (E)-4-(2,4-Dichlorophenoxy)-N'-(2-Fluoro-4-hydroxybenzylidene)butanehydrazide
- Structural Difference : Replaces the benzylidene phenyl group with a 2-fluoro-4-hydroxybenzylidene substituent.
- Synthesis : Condensation of aldehyde A26 (2-fluoro-4-hydroxybenzaldehyde) and hydrazide H12 yielded a 55.2% product as a cis:trans conformer mixture (65:35) .
4-[(3,4-Dichlorobenzyl)oxy]-N'-[(E)-(4-Fluorophenyl)methylidene]Benzenecarbohydrazide
- Structural Difference : Features a benzenecarbohydrazide core with a 3,4-dichlorobenzyloxy group and a 4-fluorophenylmethylidene substituent.
- Molecular Weight : 417.26 g/mol (higher than the target compound due to additional substituents) .
- Implication : The 3,4-dichloro and 4-fluoro groups may increase steric hindrance or electronic effects, altering reactivity or bioactivity.
N′-[(E)-1-(4-Chlorophenyl)ethylidene]-2-[4-(2-Methylpropyl)phenyl]propano-hydrazide
- Structural Difference: Propano-hydrazide backbone with a 4-chlorophenyl ethylidene and 4-isobutylphenyl group.
- Synthesis: Reflux of hydrazide and ketone in ethanol with H₂SO₄ catalyst (87% yield) .
- Crystal Structure : Asymmetric unit contains four molecules stabilized by N–H⋯O and C–H⋯π interactions. Dihedral angles between aromatic rings range from 84.88° to 88.69°, influencing molecular packing .
Functional Group Impact on Bioactivity
- 2,4-Dichlorophenoxy Group: Present in the target compound and 2,4-DB (a herbicide metabolite), this group is associated with pesticidal activity. However, its incorporation into a hydrazide structure may shift applications toward pharmaceuticals .
- Benzylidene vs. Substituted Benzylidene : The unsubstituted phenyl group in the target compound may reduce polarity compared to analogs with electron-withdrawing groups (e.g., fluorine, hydroxyl), affecting membrane permeability or metabolic stability .
Physicochemical Properties
Biological Activity
4-(2,4-Dichlorophenoxy)-N'-[(E)-phenylmethylidene]butanohydrazide is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 440.32 g/mol. It features a dichlorophenoxy group attached to a butanohydrazide backbone, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21Cl2N4O3 |
| Molecular Weight | 440.32 g/mol |
| LogP | 4.920 |
| Water Solubility | Low |
| Acid Dissociation Constant (pKa) | 10.87 |
Antimicrobial Properties
Research indicates that 4-(2,4-Dichlorophenoxy)-N'-[(E)-phenylmethylidene]butanohydrazide exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal effects against species such as Candida albicans. The antifungal mechanism is believed to involve inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.
Anti-inflammatory Effects
The compound has been explored for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This action could make it a candidate for treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound interacts with receptors that mediate pain and inflammation.
- Induction of Apoptosis : In cancer cells, it may induce apoptosis through the activation of caspase pathways.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
-
Anti-inflammatory Research :
- In a study published in Inflammation Research, the compound was tested in a murine model for its anti-inflammatory effects. Results showed a significant reduction in paw edema and cytokine levels compared to control groups .
- Antifungal Evaluation :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2,4-dichlorophenoxy)-N'-[(E)-phenylmethylidene]butanehydrazide, and how can reaction purity be optimized?
- Methodology : Synthesis typically involves a condensation reaction between 4-(2,4-dichlorophenoxy)butanehydrazide and benzaldehyde derivatives under acidic catalysis. Key steps include:
- Temperature control (60–80°C) to favor imine bond (E)-configuration.
- Use of anhydrous solvents (e.g., ethanol or methanol) to minimize hydrolysis side reactions.
- Purification via recrystallization or column chromatography, monitored by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. What analytical techniques are critical for structural characterization of this compound?
- Techniques and Parameters :
Q. How can preliminary biological activity screening be designed for this compound?
- Protocol :
- Antimicrobial Assays : Use agar dilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Include positive controls (e.g., ciprofloxacin).
- Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s method) or kinases (fluorescence-based assays). IC50 values should be compared to reference inhibitors .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can computational chemistry methods predict molecular interactions between this compound and biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina to model binding to enzyme active sites (e.g., cytochrome P450). Prioritize docking poses with ΔG < -7 kcal/mol .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier orbitals (HOMO-LUMO gap) and electrostatic potential surfaces .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess protein-ligand stability (RMSD < 2 Å) .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values)?
- Strategies :
- Structural Verification : Re-analyze compound purity via LC-MS and compare with literature NMR data. Contaminants (e.g., hydrolysis products) may skew results .
- Assay Standardization : Replicate experiments using identical protocols (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Apply ANOVA to pooled data from multiple studies; identify outliers via Grubbs’ test .
Q. What mechanistic insights can be gained from studying hydrolysis pathways of this hydrazide derivative?
- Experimental Design :
- Kinetic Studies : Monitor hydrolysis at varying pH (2–12) via UV-Vis (λ = 280 nm). Calculate rate constants (k) and propose acid/base-catalyzed mechanisms.
- Isotopic Labeling : Use D2O to trace proton exchange in the hydrazide moiety during hydrolysis .
- Product Analysis : Identify degradation products (e.g., 4-(2,4-dichlorophenoxy)butanoic acid) via GC-MS .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity through substituent variation?
- SAR Framework :
| Substituent Modification | Observed Impact |
|---|---|
| Phenyl ring halogenation | Increased antimicrobial activity (Cl > Br > F) |
| Methoxy group addition | Enhanced solubility but reduced enzyme affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
